![molecular formula C12H15N3O4 B11726592 Methoxy({[4-(morpholin-4-yl)-3-nitrophenyl]methylidene})amine](/img/structure/B11726592.png)
Methoxy({[4-(morpholin-4-yl)-3-nitrophenyl]methylidene})amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methoxy({[4-(morpholin-4-yl)-3-nitrophenyl]methylidene})amine is an organic compound with the molecular formula C12H15N3O4 It is characterized by the presence of a morpholine ring, a nitrophenyl group, and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methoxy({[4-(morpholin-4-yl)-3-nitrophenyl]methylidene})amine typically involves the reaction of 4-(morpholin-4-yl)-3-nitrobenzaldehyde with methoxyamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-(morpholin-4-yl)-3-nitrobenzaldehyde and methoxyamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, under reflux conditions.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using industrial solvents and reagents, and employing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Methoxy({[4-(morpholin-4-yl)-3-nitrophenyl]methylidene})amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used to substitute the methoxy group, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a wide range of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Methoxy({[4-(morpholin-4-yl)-3-nitrophenyl]methylidene})amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methoxy({[4-(morpholin-4-yl)-3-nitrophenyl]methylidene})amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxy-4-(morpholin-4-yl)aniline: Similar in structure but lacks the nitro group.
4-(2-Morpholin-4-yl-2-oxoethoxy)aniline: Contains a morpholine ring and aniline group but differs in other functional groups.
4-Methoxy-N-(4-nitrobenzyl)aniline: Similar nitro and methoxy groups but different overall structure.
Uniqueness
Methoxy({[4-(morpholin-4-yl)-3-nitrophenyl]methylidene})amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Conclusion
This compound is a versatile compound with significant potential in multiple fields. Its unique structure and reactivity make it an important subject of study in chemistry, biology, medicine, and industry. Further research and development could unlock even more applications and benefits of this compound.
Eigenschaften
Molekularformel |
C12H15N3O4 |
|---|---|
Molekulargewicht |
265.26 g/mol |
IUPAC-Name |
N-methoxy-1-(4-morpholin-4-yl-3-nitrophenyl)methanimine |
InChI |
InChI=1S/C12H15N3O4/c1-18-13-9-10-2-3-11(12(8-10)15(16)17)14-4-6-19-7-5-14/h2-3,8-9H,4-7H2,1H3 |
InChI-Schlüssel |
GWKZTWNYILHMHW-UHFFFAOYSA-N |
Kanonische SMILES |
CON=CC1=CC(=C(C=C1)N2CCOCC2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[N-(3,5-dimethylphenyl)methanesulfonamido]propanoic acid](/img/structure/B11726510.png)

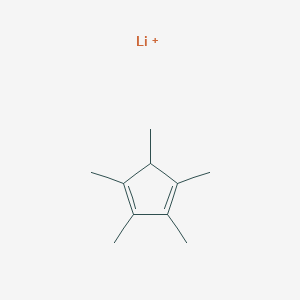
![ethyl 3-hydroxy-2-[N'-(2-hydroxyethyl)carbamimidoyl]pent-2-enoate](/img/structure/B11726516.png)
![3-chloro-2-[(2E)-2-(phenylmethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B11726521.png)
![5-{[(4-Methyl-1,3-thiazol-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11726546.png)
![3-[2-(4-chlorophenoxy)phenyl]prop-2-enoic Acid](/img/structure/B11726553.png)
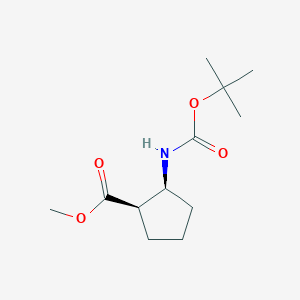
![3-{[3-(Methylsulfanyl)phenyl]amino}-2-(thiophen-3-YL)prop-2-enenitrile](/img/structure/B11726570.png)
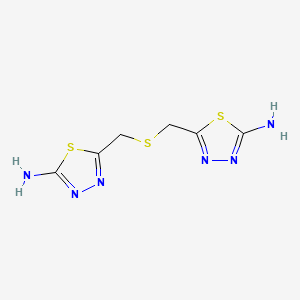

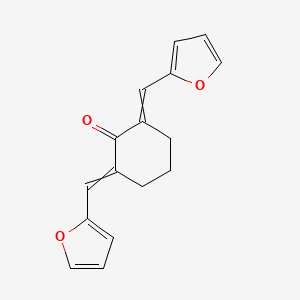
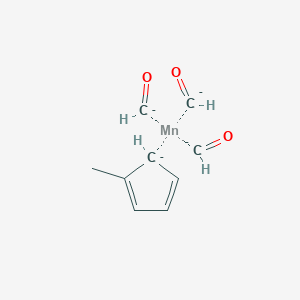
![1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B11726583.png)
